1-(1-Hydroxy-2,5-dimethyl-1H-pyrrol-3-yl)ethanone
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Overview
Description
1-(1-Hydroxy-2,5-dimethyl-1H-pyrrol-3-yl)ethanone is a chemical compound that belongs to the pyrrole family. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This specific compound is characterized by the presence of a hydroxy group and two methyl groups attached to the pyrrole ring, along with an ethanone group. Pyrroles are known for their biological activity and are found in many natural products and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Hydroxy-2,5-dimethyl-1H-pyrrol-3-yl)ethanone can be synthesized through various methods. One common method involves the Paal–Knorr reaction, where 2,5-hexanedione is condensed with an appropriate amine to form the pyrrole ring . The hydroxy group can be introduced through subsequent reactions, such as oxidation or hydroxylation.
Industrial Production Methods: Industrial production of this compound may involve large-scale Paal–Knorr reactions followed by purification steps such as crystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Hydroxy-2,5-dimethyl-1H-pyrrol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ethanone group can be reduced to form an alcohol.
Substitution: The methyl groups can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted pyrrole derivatives.
Scientific Research Applications
1-(1-Hydroxy-2,5-dimethyl-1H-pyrrol-3-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(1-Hydroxy-2,5-dimethyl-1H-pyrrol-3-yl)ethanone involves its interaction with specific molecular targets. The hydroxy and ethanone groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(1H-pyrrol-2-yl)ethanone: Similar structure but lacks the hydroxy and methyl groups.
2,5-Dimethylpyrrole: Similar pyrrole ring with two methyl groups but lacks the ethanone and hydroxy groups.
Uniqueness: 1-(1-Hydroxy-2,5-dimethyl-1H-pyrrol-3-yl)ethanone is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the hydroxy group enhances its ability to form hydrogen bonds, while the ethanone group provides a site for further chemical modifications .
Properties
Molecular Formula |
C8H11NO2 |
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Molecular Weight |
153.18 g/mol |
IUPAC Name |
1-(1-hydroxy-2,5-dimethylpyrrol-3-yl)ethanone |
InChI |
InChI=1S/C8H11NO2/c1-5-4-8(7(3)10)6(2)9(5)11/h4,11H,1-3H3 |
InChI Key |
JCUUATJHULFNJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1O)C)C(=O)C |
Origin of Product |
United States |
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